REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5].[CH2:7]([CH:9]1[O:11][CH2:10]1)Cl.[OH-].[Na+]>CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3].C1C(O)=CC=C(S(O)(=O)=O)C=1.O>[CH2:7]([O:5][CH2:4][CH2:3][CH:2]([CH3:6])[CH3:1])[CH:9]1[O:11][CH2:10]1 |f:2.3,4.5.6.7|
|
Name
|
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
CC(CCO)C
|
Name
|
aluminum triisopropoxide
|
Quantity
|
3.61 g
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.[Al+3]
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
catalyst
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)O
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
285 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
product
|
Quantity
|
218 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
1 hour of stirring under reduced pressure (266 hPa)
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The vessel was heated to 100° C.
|
Type
|
WAIT
|
Details
|
followed by an additional 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
CUSTOM
|
Details
|
was kept at a 50° C.
|
Type
|
WAIT
|
Details
|
over a period of 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After an additional 3 hours of stirring
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to separate into layers
|
Type
|
CUSTOM
|
Details
|
After removal of the water layer, 100 ml of toluene
|
Type
|
ADDITION
|
Details
|
was added to the oil layer
|
Type
|
WASH
|
Details
|
the resulting solution was washed with 300 ml of 5% brine three times
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a crude
|
Type
|
DISTILLATION
|
Details
|
Distillation of the product
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 58.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |